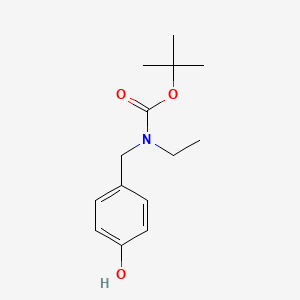

Tert-butyl 4-hydroxybenzylethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C14H21NO3/c1-5-15(13(17)18-14(2,3)4)10-11-6-8-12(16)9-7-11/h6-9,16H,5,10H2,1-4H3 |

InChI Key |

QMVMWAPEHGTIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Tert Butyl 4 Hydroxybenzylethylcarbamate

Comprehensive Retrosynthetic Dissection of Tert-butyl 4-hydroxybenzylethylcarbamate

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The primary disconnections involve the carbamate (B1207046) linkage, the C-N bond of the ethylamine (B1201723) side chain, and the C-C bond between the aromatic ring and the ethyl group.

Primary Disconnections:

C-N Bond of the Carbamate: Disconnecting the carbamate bond (a C(O)-N bond) leads to two key synthons: a 4-hydroxybenzylethylamine derivative and a tert-butoxycarbonylating agent. The synthetic equivalent of the latter is typically di-tert-butyl dicarbonate (B1257347) (Boc₂O).

C-C Bond of the Ethyl Linker: A disconnection of the bond between the aromatic ring and the ethyl linker suggests a Friedel-Crafts type reaction or a coupling reaction. This would involve a protected 4-aminophenol (B1666318) derivative and a two-carbon electrophile.

C-N Bond of the Ethylamine: Cleavage of the C-N bond in the side chain points towards a reductive amination pathway, starting from a 4-hydroxyphenylacetaldehyde derivative and ammonia (B1221849), followed by Boc protection.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Synthons/Precursors |

| This compound | Carbamate C-N bond | 4-(2-aminoethyl)phenol and Di-tert-butyl dicarbonate |

| 4-(2-aminoethyl)phenol | C-N bond of ethylamine | 4-hydroxyphenylacetaldehyde and an ammonia source |

| 4-hydroxyphenylacetaldehyde | Oxidation of alcohol | 2-(4-hydroxyphenyl)ethanol |

| 2-(4-hydroxyphenyl)ethanol | Reduction of ester | Methyl (4-hydroxyphenyl)acetate |

| Methyl (4-hydroxyphenyl)acetate | Esterification | 4-hydroxyphenylacetic acid |

This analysis suggests that the synthesis can be approached by constructing the 4-hydroxybenzylethylamine core first, followed by the introduction of the tert-butylcarbamate (B1260302) group.

Established Synthetic Routes to Substituted Benzyl (B1604629) Carbamates and Related Phenolic Ethers

The synthesis of this compound can draw upon a wealth of established methodologies for the formation of its constituent parts.

Optimized Protection and Deprotection Regimes for Phenolic Hydroxyl and Amine Functions

Given the presence of both a phenolic hydroxyl and an amino group, a robust protecting group strategy is essential to avoid unwanted side reactions.

Amine Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. mdpi.comtandfonline.comrsc.org The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.gov Deprotection is commonly carried out using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.com

Phenolic Hydroxyl Protection: The phenolic hydroxyl group is susceptible to alkylation and acylation under basic conditions. Therefore, its protection is often necessary. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)). Silyl ethers are particularly useful as they can be selectively removed under mild conditions, such as with fluoride (B91410) reagents (e.g., TBAF) or mild acid, without affecting the Boc group. rsc.orgnih.gov

Table of Orthogonal Protecting Groups:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Amine | Tert-butoxycarbonyl (Boc) | Boc₂O, Base (e.g., TEA, NaOH) | Acid (e.g., TFA, HCl) |

| Phenolic Hydroxyl | Tert-butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF), Mild Acid |

Diverse Methodologies for Carbamate Linkage Formation (e.g., Urethane Formation via Chloroformates, Isocyanates)

The formation of the carbamate linkage is a crucial step in the synthesis.

Via Chloroformates: A common method involves the reaction of an alcohol or phenol (B47542) with a chloroformate in the presence of a base. acs.org In the context of the target molecule, this would involve reacting a protected 4-hydroxybenzylethylamine with tert-butyl chloroformate. However, the direct use of chloroformates can be hazardous. A safer alternative is the in situ generation of chloroformates. nih.govresearchgate.net

Via Isocyanates: The reaction of an alcohol or phenol with an isocyanate provides a direct route to carbamates. wikipedia.org For the synthesis of this compound, this would entail reacting a protected 4-hydroxybenzylethylamine with tert-butyl isocyanate.

From Di-tert-butyl dicarbonate (Boc₂O): As mentioned in the protection section, Boc₂O is a widely used reagent for the direct formation of Boc-carbamates from amines. This is often the most convenient and high-yielding method.

Stereocontrolled Introduction and Functionalization of the Ethylene (B1197577) Linker

For the synthesis of chiral analogues of this compound, stereocontrol during the introduction of the ethylene linker is critical.

Asymmetric Reduction of Nitrostyrenes: A powerful method for the enantioselective synthesis of β-phenylethylamines is the asymmetric reduction of β-nitrostyrenes. beilstein-journals.org Chiral catalysts, often based on transition metals like rhodium or ruthenium, can be employed to achieve high enantioselectivity. researchgate.net The starting 4-hydroxy-β-nitrostyrene can be prepared by the Henry reaction between 4-hydroxybenzaldehyde (B117250) and nitromethane.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, can be used to direct the stereoselective addition of nucleophiles to imines derived from 4-hydroxyphenylacetaldehyde, leading to chiral β-phenylethylamines after removal of the auxiliary. mdpi.comresearchgate.net

Comparison of Stereoselective Methods:

| Method | Starting Material | Key Reagent/Catalyst | Advantages |

| Asymmetric Hydrogenation | 4-Hydroxy-β-nitrostyrene | Chiral Rh or Ru catalyst, H₂ | High enantioselectivity, catalytic |

| Chiral Auxiliary | 4-Hydroxyphenylacetaldehyde | Chiral amine (e.g., 1-phenylethylamine) | Well-established, predictable stereochemistry |

Aromatic Functionalization via Directed Ortho-Metalation or Electrophilic Substitution on the Hydroxybenzyl Core

Functionalization of the aromatic ring allows for the synthesis of a variety of derivatives.

Directed Ortho-Metalation (DoM): DoM is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group of a protected phenol can direct lithiation to the ortho position. nih.govcdnsciencepub.com The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents at the position adjacent to the hydroxyl group. The choice of protecting group on the phenol is crucial for the success of DoM.

Electrophilic Aromatic Substitution: The hydroxybenzyl core is activated towards electrophilic aromatic substitution. Reactions such as halogenation (bromination, chlorination) can be performed to introduce substituents onto the aromatic ring. wikipedia.orgusda.govlibretexts.org The regioselectivity of the substitution is directed by the activating hydroxyl group, typically to the ortho and para positions. Since the para position is already substituted, substitution will occur at the ortho position.

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient and environmentally friendly methods for carbamate synthesis.

Green Synthesis of Carbamates: There is a growing interest in "green" methods for carbamate synthesis that avoid the use of toxic reagents like phosgene (B1210022). rsc.orgpsu.eduresearchgate.net One promising approach is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide, often using basic catalysts. rsc.orgpsu.eduresearchgate.net

Catalytic Carbamate Synthesis: The development of novel catalysts is a key area of research. Transition metal catalysts, such as those based on palladium, have been shown to be effective in promoting carbamate formation. mdpi.com Metal carbamate complexes are also being explored as catalysts for various organic transformations. nih.govresearchgate.netnih.gov The use of ionic liquids as catalysts for the direct synthesis of carbamates from CO₂ has also been reported.

Transition-Metal Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Transition-metal catalysis offers powerful and versatile tools for the construction of C-N and C-O bonds, which are pivotal in the synthesis of carbamates like this compound. Palladium, copper, and iridium-based catalytic systems are at the forefront of these methodologies, enabling efficient and selective bond formations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org While traditionally used for aryl amines, the principles can be adapted for the synthesis of alkyl carbamates. A plausible palladium-catalyzed approach to this compound could involve the coupling of an appropriate N-precursor with a 4-hydroxybenzyl derivative. More directly, palladium-catalyzed oxidative carbonylation of amines and alcohols presents a route to carbamates, though this often requires high pressures of carbon monoxide. rsc.org A notable advancement is the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides and triflates with sodium cyanate, where an alcohol can trap the in situ generated isocyanate. mit.eduorganic-chemistry.orgmit.edunih.gov

Copper catalysis provides a cost-effective and efficient alternative for C-N bond formation. Copper-catalyzed N-alkylation of amines and amides using alcohols is a particularly relevant strategy. rsc.org This approach, often proceeding under aerobic conditions, offers a greener alternative to traditional alkylation methods. chemrxiv.org Furthermore, a copper-catalyzed cross-coupling of amines with carbazates has been developed as a direct and environmentally friendly route to carbamates. organic-chemistry.org

Iridium catalysts have also emerged as highly effective for the N-alkylation of carbamates and amides with alcohols. researchgate.net These reactions can often be performed under solvent-free conditions, enhancing their atom economy and environmental credentials.

A comparative overview of these transition-metal catalyzed reactions is presented in the table below.

| Catalyst System | Reactants | Key Advantages |

| Palladium (e.g., Pd(OAc)2 with phosphine (B1218219) ligands) | Aryl halide/triflate, amine/carbamate | High efficiency, broad substrate scope for C-N coupling. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Copper (e.g., CuI, CuBr2) | Amine, alcohol or carbazate | Cost-effective, mild reaction conditions, greener alternatives. rsc.orgorganic-chemistry.org |

| Iridium (e.g., [Cp*IrCl2]2) | Carbamate/amide, alcohol | High atom economy, often solvent-free conditions. researchgate.net |

Organocatalytic Transformations for Asymmetric Synthesis

While this compound is an achiral molecule, the principles of organocatalysis are crucial for the synthesis of chiral analogues and for advancing stereoselective transformations in medicinal chemistry. nih.gov Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity.

Carbamate moieties are frequently incorporated into organocatalysts themselves, highlighting their utility in asymmetric synthesis. For instance, pyrrolidine-based carbamate esters have been employed as highly effective organocatalysts in asymmetric Michael addition reactions, demonstrating their capacity to induce stereoselectivity. arkat-usa.orgresearchgate.net

In the context of synthesizing molecules containing a carbamate group, organocatalysis offers elegant solutions. A notable example is the asymmetric Mannich reaction, where carbamate-protected imines can be generated in situ from stable precursors and subsequently reacted with a nucleophile in the presence of a chiral organocatalyst. nih.gov This strategy allows for the highly enantioselective synthesis of β-amino acids and their derivatives, which can be precursors to more complex molecules.

The table below summarizes key aspects of organocatalytic transformations relevant to carbamate synthesis.

| Organocatalytic Reaction | Catalyst Type | Application in Carbamate Chemistry |

| Asymmetric Michael Addition | Proline derivatives, carbamate esters | Use of carbamates as part of the catalyst structure to induce chirality. arkat-usa.orgresearchgate.net |

| Asymmetric Mannich Reaction | Chiral amines, cinchona alkaloids | In situ generation of carbamate-protected imines for the synthesis of chiral β-amino compounds. nih.gov |

Sustainable and Green Chemistry Protocols for Carbamate Synthesis

The development of sustainable and green synthetic methods is a paramount goal in modern chemistry. For carbamate synthesis, this primarily involves the replacement of hazardous reagents like phosgene and the utilization of renewable feedstocks and environmentally benign reaction conditions. researchgate.net

A cornerstone of green carbamate synthesis is the use of carbon dioxide (CO2) as a C1 source. nih.govnih.gov CO2 is an abundant, non-toxic, and renewable feedstock. Several catalytic systems have been developed to facilitate the reaction of CO2 with amines and alcohols to produce carbamates. rsc.orgresearchgate.net Basic catalysts are often effective in promoting this transformation under mild conditions. rsc.org Zinc-based catalysts have also shown promise in the direct synthesis of carbamates from CO2. researchgate.net

The use of di-tert-butyl dicarbonate (Boc anhydride) is a widely accepted and safer alternative to phosgene for the introduction of the tert-butoxycarbonyl group. wikipedia.orgnbinno.com This reagent reacts readily with amines under mild conditions to form the corresponding tert-butyl carbamates.

Key features of green chemistry protocols for carbamate synthesis are outlined in the table below.

| Green Chemistry Approach | Key Principle | Example Reagents/Catalysts |

| Use of CO2 as a C1 source | Replacement of toxic phosgene, utilization of a renewable feedstock. nih.govnih.gov | Basic catalysts, Zinc catalysts. rsc.orgresearchgate.net |

| Phosgene-free reagents | Enhanced safety and reduced environmental impact. | Di-tert-butyl dicarbonate. wikipedia.orgnbinno.com |

| Atom-economical reactions | Maximizing the incorporation of reactant atoms into the final product. | Catalytic N-alkylation with alcohols (water as the only byproduct). rsc.orgresearchgate.net |

Precursor Chemistry and Strategic Starting Material Derivatization for this compound Synthesis

A retrosynthetic analysis of this compound suggests several plausible synthetic routes starting from readily available precursors. The most straightforward approach involves the formation of the carbamate from 4-hydroxybenzylethylamine and a source of the tert-butoxycarbonyl group.

The synthesis of the key intermediate, 4-hydroxybenzylethylamine, can be envisioned starting from 4-hydroxybenzyl alcohol. The synthesis of 4-hydroxybenzyl alcohol itself can be achieved through the reaction of phenol with formaldehyde (B43269) in the presence of a base. prepchem.comgoogle.com Alternatively, catalytic hydrogenation of 4-hydroxyacetophenone can yield the desired alcohol. The selectivity of the phenol-formaldehyde reaction towards the para-isomer can be enhanced through the use of crown ethers. google.com

Once 4-hydroxybenzyl alcohol is obtained, it needs to be converted to the corresponding amine. A common strategy involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a halide or tosylate), followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. chemistrysteps.com

The final step in this synthetic strategy would be the protection of the amine with a tert-butoxycarbonyl (Boc) group. This is most conveniently achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. wikipedia.orgnbinno.com

A summary of the precursor chemistry is provided in the table below.

| Precursor | Starting Material(s) | Key Transformation(s) |

| 4-hydroxybenzyl alcohol | Phenol, formaldehyde | Base-catalyzed hydroxymethylation. prepchem.comgoogle.com |

| 4-hydroxybenzyl alcohol | 4-hydroxyacetophenone | Catalytic hydrogenation. |

| 4-hydroxybenzylethylamine | 4-hydroxybenzyl alcohol | Conversion to alkyl halide/tosylate, followed by amination/azide reduction. chemistrysteps.com |

| This compound | 4-hydroxybenzylethylamine, di-tert-butyl dicarbonate | Boc-protection of the amine. wikipedia.orgnbinno.com |

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 4 Hydroxybenzylethylcarbamate

Mechanistic Studies of Carbamate (B1207046) Hydrolysis and Solvolysis Pathways

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under specific acidic or basic environments. nih.govrsc.org The hydrolysis and solvolysis of the carbamate moiety in Tert-butyl 4-hydroxybenzylethylcarbamate are fundamental reactions governing its deprotection.

Acid-Catalyzed and Base-Catalyzed Hydrolytic Mechanisms

Acid-Catalyzed Hydrolysis

The acid-catalyzed cleavage of the N-Boc group is a cornerstone of its utility in organic synthesis. researchgate.net The mechanism typically proceeds through protonation of the carbamate carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, the more accepted pathway involves the initial protonation of the carbamate nitrogen or the ether-like oxygen of the tert-butyl group, followed by fragmentation.

Kinetic studies on the deprotection of various Boc-protected amines have revealed a second-order dependence on the concentration of strong acids like HCl, sulfuric acid, and methanesulfonic acid. acs.orgnih.gov This suggests a mechanism involving general acid catalysis. The proposed pathway involves the reversible formation of an ion-molecule pair from the fragmentation of the protonated carbamate. acs.orgnih.gov This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl derived product (e.g., isobutylene (B52900) or tert-butanol). researchgate.net

Table 1: Key Steps in Acid-Catalyzed N-Boc Hydrolysis

| Step | Description | Intermediates |

|---|---|---|

| 1 | Protonation of the carbamate group by an acid (HA). | Protonated carbamate |

| 2 | Fragmentation of the protonated carbamate. | Ion-molecule pair, tert-butyl cation, Carbamic acid |

| 3 | Decarboxylation of the carbamic acid intermediate. | Free amine, Carbon dioxide |

| 4 | Reaction of the tert-butyl cation. | Isobutylene, tert-Butanol |

This table summarizes the generally accepted steps for the acid-catalyzed deprotection of a Boc-protected amine.

Base-Catalyzed Hydrolysis

While the N-Boc group is generally considered stable to most basic conditions, the O-Boc group on phenols is known to be labile to bases. researchgate.net For this compound, which has an N-Boc group, cleavage under standard basic conditions is less common but can occur under specific circumstances. rsc.orgrsc.org For instance, treatment with sodium t-butoxide in slightly wet tetrahydrofuran (B95107) has been reported to cleave unactivated primary N-Boc groups. rsc.org The mechanism for base-catalyzed hydrolysis of the N-Boc group is less studied than the acid-catalyzed pathway. It may involve direct nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. However, for phenols protected with a Boc group, the primary reaction with bases is often transesterification. researchgate.net

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a nucleophilic phenolic oxygen and an electrophilic carbamate carbonyl, presents the possibility of intramolecular reactions.

One potential pathway involves the intramolecular cyclization of N-Boc derivatives. For example, N-Boc-β-aminoalcohols can undergo intramolecular SN2 cyclization to form oxazolidinones, where the Boc carbonyl oxygen acts as a nucleophile. researchgate.net In the case of this compound, while not a β-aminoalcohol, a similar intramolecular attack of the phenolic oxygen on the carbamate carbonyl could be envisioned under certain conditions, potentially leading to a cyclic intermediate. However, the geometric constraints of the aromatic ring make such a direct cyclization onto the carbonyl group less favorable compared to more flexible aliphatic systems.

Another possibility is intramolecular rearrangement. While less common for simple N-Boc protected phenols, related structures can undergo rearrangements. For instance, the Curtius rearrangement is employed in syntheses involving N-Boc protected amino acids to form other functional groups. organic-chemistry.org For this compound, specific rearrangement pathways are not prominently documented and would likely require specific reagents or conditions to be initiated.

Nucleophilic Acyl Substitution Mechanisms at the Carbamate Carbonyl

The carbamate carbonyl carbon in this compound is an electrophilic center susceptible to nucleophilic attack, following the general mechanism of nucleophilic acyl substitution. khanacademy.orgmasterorganicchemistry.com This process is fundamental to the reactivity of carboxylic acid derivatives. youtube.com

The mechanism proceeds in two main steps:

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.combyjus.com

In the context of the carbamate, the leaving group would be the -O-t-Bu group or the substituted aniline (B41778) moiety, depending on the site of initial bond cleavage. The reactivity of the carbamate towards nucleophilic acyl substitution is generally lower than that of acid chlorides or anhydrides but comparable to esters. youtube.com The reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Acyl Substitution at the Carbamate Carbonyl

| Nucleophile (Nu-) | Potential Product | Conditions |

|---|---|---|

| Hydroxide (OH-) | Hydrolysis to the corresponding amine (after decarboxylation) | Basic conditions |

| Alkoxide (RO-) | Transesterification to form a different carbamate | Basic conditions |

| Amine (RNH2) | Formation of a urea (B33335) derivative | Typically requires activation |

This table provides illustrative examples of potential outcomes from nucleophilic attack on the carbamate group.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through reactions such as esterification, etherification, and oxidative coupling.

Esterification and Etherification Reactions with Diverse Electrophiles

Esterification

The phenolic hydroxyl group can be readily acylated to form esters. khanacademy.org This reaction typically involves reacting the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The N-Boc group is stable under these conditions, allowing for selective reaction at the phenolic site. researchgate.net

Etherification

Etherification of the phenolic hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., NaOH, K2CO3) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. cdnsciencepub.com Other methods include copper-catalyzed O-arylation (Ullmann condensation) to form diaryl ethers. acs.org

Table 3: Common Electrophiles for Phenolic -OH Modification

| Reaction Type | Electrophile | Reagent/Catalyst Examples | Product Type |

|---|---|---|---|

| Esterification | Acyl Halides (RCOCl) | Pyridine, Triethylamine | Phenolic Ester |

| Acid Anhydrides ((RCO)2O) | DMAP, Pyridine | Phenolic Ester | |

| Etherification | Alkyl Halides (R-X) | K2CO3, NaOH | Alkyl Aryl Ether |

This table lists common electrophilic reagents used to modify the phenolic hydroxyl group.

Oxidative Coupling and Quinone Methide Formation Pathways

The electron-rich phenol ring is susceptible to oxidation, leading to coupling reactions or the formation of reactive intermediates like quinone methides.

Oxidative Coupling

Oxidative coupling of phenols involves the generation of phenoxy radicals through a one-electron oxidation process, which then couple to form C-C or C-O bonds. wikipedia.org This reaction is a key step in the biosynthesis of many natural products and can be mimicked in synthetic chemistry using various reagents, including transition metal complexes (e.g., V, Fe, Cu) or hypervalent iodine compounds. rsc.orgnih.govnih.gov For this compound, intermolecular oxidative coupling could lead to the formation of biphenol or diphenyl ether dimers. The regioselectivity (ortho-ortho, para-para, or ortho-para coupling) depends on the oxidant, catalyst, and substrate substitution pattern. nih.gov

Quinone Methide Formation

Para-substituted phenols, like this compound, can be oxidized to form p-quinone methides. mdpi.com These are highly reactive intermediates characterized by a cyclohexadiene core with an exocyclic alkylidene and a carbonyl group. mdpi.com Their reactivity stems from a significant contribution of a zwitterionic resonance structure, which renders the exocyclic carbon highly electrophilic. nih.gov

Formation can be achieved through two-electron oxidation of the parent phenol. nih.govnih.gov Once formed, the quinone methide acts as a potent Michael acceptor, readily reacting with various nucleophiles. The addition of a nucleophile to the exocyclic carbon results in the restoration of the aromatic ring, providing a strong thermodynamic driving force for the reaction. nih.gov This pathway is significant in both biological systems and synthetic applications. nih.gov

Reactivity of the Ethylene (B1197577) Bridge and Aromatic Moiety of this compound

The chemical reactivity of this compound is dictated by the interplay of its three primary functional components: the phenolic aromatic ring, the N-Boc protected ethylamine (B1201723) side chain (ethylene bridge and carbamate), and the tert-butyl group. The aromatic moiety is susceptible to electrophilic attack, while the aliphatic ethylene bridge can undergo radical reactions.

Electrophilic Aromatic Substitution Reactivity of the Benzyl (B1604629) Ring

The benzene (B151609) ring in this compound contains two substituents: a hydroxyl (-OH) group and a 2-(tert-butoxycarbonylamino)ethyl side chain. Both groups are activating and direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a potent activating group due to the ability of its oxygen lone pairs to donate electron density to the ring through resonance. The alkylcarbamate side chain is a weakly activating group via induction.

The directing effects of these two groups are synergistic. The hydroxyl group at position 4 strongly directs incoming electrophiles to positions 2 and 6 (ortho to -OH). The ethylcarbamate group at position 1 is a weaker ortho, para-director. Since the para position relative to the ethyl group is occupied by the hydroxyl group, it primarily directs to its ortho positions (positions 2 and 6). Therefore, electrophilic substitution on the aromatic ring is strongly favored at the positions ortho to the hydroxyl group (positions 2 and 6).

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenolic Compounds This table illustrates the typical product distribution for the nitration of a related compound, 4-ethylphenol, which demonstrates the strong directing influence of the hydroxyl group.

| Reaction | Reagent | Product | Yield (%) |

| Nitration of 4-ethylphenol | Dilute HNO₃ | 4-ethyl-2-nitrophenol | >90% |

| 4-ethyl-3-nitrophenol | <10% |

Data are synthesized from established principles of electrophilic aromatic substitution on substituted phenols.

Radical Reactions and Hydrogen Atom Abstraction at Aliphatic Centers

The aliphatic portions of this compound, specifically the ethylene bridge, are potential sites for radical reactions, most commonly initiated by radical species that can abstract a hydrogen atom. The primary sites for hydrogen atom abstraction are the phenolic hydroxyl proton (O-H), the benzylic C-H bonds (the -CH₂- group attached to the ring), and the C-H bonds adjacent to the nitrogen atom.

The ease of hydrogen abstraction is determined by the bond dissociation energy (BDE) of the respective bond; a lower BDE indicates a weaker bond and a more stable resulting radical.

Phenolic O-H: The O-H bond of the phenol is the most susceptible to hydrogen abstraction. The resulting phenoxy radical is highly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This makes phenols effective radical scavengers.

Benzylic C-H: The C-H bonds of the methylene (B1212753) group attached to the aromatic ring (-Ar-CH₂-) are the next most likely site. The benzylic radical formed upon abstraction is stabilized by resonance with the benzene ring.

Aliphatic C-H (α to Nitrogen): The C-H bonds on the methylene group adjacent to the carbamate nitrogen (-CH₂-N-) are less reactive towards abstraction than the benzylic protons. While the nitrogen atom can offer some stabilization to an adjacent radical, the effect is weaker than benzylic stabilization.

Other Aliphatic C-H: The C-H bonds on the tert-butyl group are the least reactive due to the formation of a primary alkyl radical, which lacks significant stabilizing features.

Table 2: Typical Bond Dissociation Energies (BDE) for Relevant Bonds

| Bond Type | Example Compound | BDE (kcal/mol) | Resulting Radical Stability |

| Phenolic O-H | Phenol | ~87 | High (Resonance Stabilized) |

| Benzylic C-H | Toluene | ~89 | Moderate (Resonance Stabilized) |

| Secondary C-H (α to N) | Diethylamine | ~92 | Lower |

| Primary C-H | Ethane | ~101 | Lowest |

These are generalized values to illustrate relative reactivity trends.

Reactions initiated by radical species, such as those generated from tert-butyl hydroperoxide, would preferentially occur at the phenolic oxygen, followed by the benzylic position. organic-chemistry.orglibretexts.org

Role of the Tert-butyl Group in Steric and Electronic Influence on Reactivity

The tert-butyl group, as part of the tert-butoxycarbonyl (Boc) protecting group, exerts significant steric and electronic effects that modulate the reactivity of the entire molecule.

Steric Influence: The most prominent feature of the tert-butyl group is its large size. This steric bulk has several consequences:

Hindrance at the Nitrogen Atom: It sterically shields the nitrogen atom of the carbamate, hindering its nucleophilicity and basicity. This is a primary function of the Boc group in protecting amines during synthesis. researchgate.net

Influence on Aromatic Substitution: Although the tert-butyl group is not directly attached to the aromatic ring, its presence on the side chain can create a sterically demanding environment. While the primary directing influence for electrophilic attack comes from the hydroxyl group, the bulky side chain could potentially slightly disfavor substitution at the ortho position (position 2) compared to an analogous compound with a smaller N-protecting group, though this effect is generally minor compared to the strong activation by the hydroxyl group. libretexts.orgucalgary.ca

Electronic Influence: The electronic effects of the tert-butyl group are generally considered to be weak but notable:

Inductive Effect: As an alkyl group, the tert-butyl group is electron-donating through the sigma bond network (inductive effect). This slightly increases the electron density on the oxygen atoms of the carbamate moiety.

Hyperconjugation: Carbon-carbon hyperconjugation from the methyl groups of the tert-butyl substituent can also contribute to its electron-donating nature. stackexchange.com

Carbamate Resonance: The electronic properties of the carbamate itself are influenced by the tert-butyl group. The resonance between the nitrogen lone pair and the carbonyl group is a key feature of carbamates. nih.gov The tert-butyl group, being electron-releasing, can subtly influence the stability of the resonance structures. This electronic nature also contributes to the stability of the Boc group, which is notably resistant to nucleophilic attack and basic conditions but is readily cleaved under acidic conditions. researchgate.netacs.org

Advanced Spectroscopic and Kinetic Methods for Reaction Mechanism Elucidation

Determining the precise reaction mechanisms for processes like electrophilic substitution or radical abstraction on this compound requires a combination of advanced spectroscopic and kinetic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of starting materials, intermediates, and final products. dergipark.org.tr For mechanistic studies, techniques like in-situ NMR monitoring can track the concentration of species over time. Two-dimensional NMR (e.g., COSY, HSQC) can confirm connectivity and identify products in complex mixtures.

Mass Spectrometry (MS): MS is used to identify reaction products and intermediates by their mass-to-charge ratio. dergipark.org.tr Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying components of a reaction mixture. High-resolution mass spectrometry (HRMS) provides exact mass measurements to confirm elemental compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is effective for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands for functional groups, such as the phenolic O-H stretch, the N-H stretch, and the C=O stretch of the carbamate. dergipark.org.tr

Electron Paramagnetic Resonance (EPR) Spectroscopy: For radical reactions, EPR (also known as Electron Spin Resonance or ESR) is the most direct method for detecting and characterizing radical intermediates. It can provide information about the structure and electronic environment of the unpaired electron.

Kinetic Methods: Kinetic studies are crucial for understanding the sequence of steps in a reaction mechanism. By measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature), key mechanistic information can be obtained.

Determination of Rate Laws: By systematically changing the concentration of each reactant and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. This helps identify which species are involved in the rate-determining step.

Activation Parameters: Studying the effect of temperature on the reaction rate allows for the calculation of activation parameters, such as the activation energy (Ea), which provides insight into the energy barrier of the rate-limiting step.

Isotope Effects: The kinetic isotope effect (KIE), observed by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), can reveal whether a particular bond is broken in the rate-determining step of the reaction. For example, a significant KIE upon deuterating the benzylic C-H bonds would suggest that C-H bond cleavage is part of the rate-determining step in a radical abstraction reaction.

Table 3: Spectroscopic Data for Characterizing this compound

| Technique | Functional Group | Characteristic Signal |

| ¹H NMR | Phenolic -OH | Broad singlet, ~4.5-5.5 ppm |

| Aromatic -CH | Doublets, ~6.7-7.1 ppm | |

| Aliphatic -CH₂- | Multiplets, ~2.7-3.4 ppm | |

| Carbamate -NH | Broad singlet, ~4.6-5.0 ppm | |

| tert-Butyl -CH₃ | Singlet, ~1.4 ppm | |

| ¹³C NMR | Aromatic C-O | ~154 ppm |

| Aromatic C-H | ~115-130 ppm | |

| Carbonyl C=O | ~156 ppm | |

| tert-Butyl C(CH₃)₃ | ~79 ppm | |

| tert-Butyl CH₃ | ~28 ppm | |

| FT-IR | Phenolic O-H stretch | Broad, ~3300-3400 cm⁻¹ |

| N-H stretch | Sharp, ~3350 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-2980 cm⁻¹ | |

| Carbonyl C=O stretch | Strong, ~1680-1700 cm⁻¹ |

Chemical shifts (ppm) are approximate and depend on the solvent. Vibrational frequencies are in cm⁻¹.

Application of Tert Butyl 4 Hydroxybenzylethylcarbamate As a Synthetic Intermediate and Building Block

Strategic Use in the Synthesis of Structurally Complex Phenolic Derivatives

The presence of a phenolic hydroxyl group makes Tert-butyl 4-hydroxybenzylethylcarbamate an excellent starting material for the synthesis of elaborate phenolic derivatives. The Boc-protected ethylamine (B1201723) side chain offers a stable handle that can be carried through various synthetic transformations targeting the phenolic ring, only to be deprotected or further modified at a later stage.

Researchers have utilized this building block in multi-step syntheses where the phenolic oxygen is first subjected to reactions such as etherification or esterification. For instance, coupling with various alkyl or aryl halides under Williamson ether synthesis conditions allows for the introduction of diverse substituents at the 4-position. The steric bulk of the Boc-protected side chain can influence the regioselectivity of reactions on the aromatic ring, directing electrophilic aromatic substitution to the positions ortho to the hydroxyl group.

A key advantage of using this intermediate is the orthogonal nature of the Boc protecting group and the phenolic hydroxyl. The Boc group is stable to many conditions used to modify the phenol (B47542), such as mild basic conditions for etherification, yet can be selectively removed under acidic conditions without affecting other functional groups. This allows for a modular approach to the synthesis of complex phenols with precisely controlled substitution patterns.

Table 1: Examples of Phenolic Derivatives Synthesized from this compound

| Derivative Class | Synthetic Transformation | Reagents and Conditions |

| Aryl Ethers | Williamson Ether Synthesis | Alkyl/Aryl Halide, K₂CO₃, Acetone, Reflux |

| Esters | Acylation | Acid Chloride/Anhydride, Pyridine (B92270), CH₂Cl₂ |

| Biaryl Compounds | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| Mannich Bases | Mannich Reaction | Formaldehyde (B43269), Secondary Amine, Ethanol |

Precursor for the Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of this compound, possessing both a nucleophilic nitrogen (after deprotection) and a phenolic ring, makes it a powerful precursor for the synthesis of various nitrogen-containing heterocyclic systems. The Boc group plays a crucial role in masking the reactivity of the amine during initial synthetic steps, allowing for selective modifications elsewhere in the molecule.

One common strategy involves the initial modification of the phenolic hydroxyl group, followed by deprotection of the Boc group to unmask the primary amine. This amine can then participate in intramolecular cyclization reactions to form heterocycles. For example, acylation of the phenol followed by Boc deprotection and subsequent intramolecular amidation can lead to the formation of benzoxazinone (B8607429) scaffolds.

Furthermore, the aromatic ring can be functionalized to introduce groups that can react with the side-chain amine. For instance, ortho-formylation of the phenol, followed by Boc deprotection, can set the stage for an intramolecular reductive amination to yield tetrahydroquinoline derivatives. The versatility of this precursor allows for the synthesis of a range of heterocyclic cores that are prevalent in medicinal chemistry and materials science.

Integration into Convergent and Divergent Synthetic Pathways for Advanced Molecular Architectures

The distinct reactive sites within this compound allow for its effective use in both convergent and divergent synthetic strategies, enabling the efficient construction of libraries of related compounds and complex target molecules.

In a divergent synthesis , a common intermediate derived from this compound can be elaborated into a variety of structurally distinct products. For example, the phenolic hydroxyl group can be converted to a triflate, which can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. Subsequent deprotection of the Boc group and further functionalization of the resulting amine can lead to a diverse library of compounds from a single advanced intermediate.

Design and Synthesis of Chemically Modified Analogs for Probing Molecular Interactions

The systematic modification of this compound allows for the synthesis of a wide range of analogs that can be used to probe molecular interactions, particularly in the context of medicinal chemistry and chemical biology. By altering the substitution pattern on the aromatic ring or modifying the ethylamine side chain, researchers can systematically explore the structure-activity relationships (SAR) of biologically active molecules.

For example, analogs with different substituents on the phenolic ring (e.g., electron-donating or electron-withdrawing groups) can be synthesized to investigate the role of electronics in binding to a biological target. Similarly, the ethyl group on the nitrogen can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and hydrophobicity.

The synthesis of these analogs often follows similar synthetic routes, starting from modified precursors or by applying functional group transformations to the parent molecule. The data gathered from studying these analogs can provide valuable insights into the binding modes of drugs and help in the design of more potent and selective therapeutic agents.

Table 2: Common Analogs of this compound and Their Synthetic Approaches

| Analog Type | Modification | Synthetic Approach |

| Ring-Substituted | Halogenation, Nitration, etc. | Electrophilic Aromatic Substitution on the starting phenol |

| N-Substituted | Different alkyl/aryl groups | Starting from a different N-substituted 4-hydroxybenzylamine |

| Side-Chain Modified | Homologation or branching | Synthesis from alternative amino alcohol precursors |

| Phenolic OH Masked | Methyl, Benzyl (B1604629) ethers | Etherification of the phenolic hydroxyl group |

Advanced Methodologies for Characterization and Structural Elucidation of Tert Butyl 4 Hydroxybenzylethylcarbamate and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the structural analysis of organic molecules. A combination of techniques is employed to piece together the molecular puzzle, from the atomic connectivity to the spatial arrangement of atoms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all signals.

For a molecule like tert-butyl 4-hydroxybenzylethylcarbamate, a full suite of NMR experiments would be utilized.

¹H NMR: This experiment identifies the number of different types of protons, their relative numbers, and their electronic environment. The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the aromatic protons on the hydroxybenzyl group, the tert-butyl group (a singlet), and the hydroxyl proton.

¹³C NMR: This provides information on the number of different types of carbon atoms. Key signals would include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring, and the carbons of the ethyl group.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for identifying adjacent protons. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular skeleton, for example, by showing correlations from the ethyl protons to the carbamate carbonyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Compound: Tert-butyl (4-hydroxyphenyl)carbamate rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.19 (d, J=8Hz, 2H) | 121.71 |

| Aromatic CH | 6.75 (d, J=8Hz, 2H) | 115.75 |

| Aromatic C-OH | - | 152.12 |

| Aromatic C-N | - | 130.84 |

| NH | 6.40 (bs, 1H) | - |

| OH | 4.90 (bs, 1H) | - |

| C=O (Carbamate) | - | 153.63 |

| Quaternary C (tert-butyl) | - | 80.46 |

Data recorded in CDCl₃. Chemical shifts are referenced to TMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, key expected absorption bands would include:

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

N-H stretching of the carbamate (around 3300 cm⁻¹).

C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

A strong C=O stretching band for the carbamate carbonyl group (typically 1680-1720 cm⁻¹).

C-N stretching (around 1200-1350 cm⁻¹).

C-O stretching (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the aromatic ring vibrations and the C-C skeletal vibrations of the tert-butyl and ethyl groups.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Carbamate N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carbamate C=O | Stretch | 1680-1720 (strong) |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. cdc.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a molecule. nih.gov By inducing fragmentation and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule and confirm its structure. nih.gov

For this compound (C₁₄H₂₁NO₃, Exact Mass: 251.1521), characteristic fragmentation pathways would likely involve:

Loss of the tert-butyl group: A common fragmentation for tert-butyl esters and carbamates is the loss of a tert-butyl cation or isobutylene (B52900), leading to a prominent fragment ion.

Cleavage of the carbamate bond: Fragmentation may occur at the C-O or N-C bonds of the carbamate linkage.

Benzylic cleavage: Cleavage at the bond between the aromatic ring and the ethyl group is also a possibility.

Analysis of these fragmentation patterns provides a "molecular fingerprint" that can be used to confirm the structure and identify related impurities. cdc.gov

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specialized techniques used to determine the absolute configuration of chiral molecules. As this compound is an achiral molecule, these techniques are not applicable for its direct analysis. However, should chiral derivatives be synthesized (for example, through modification of the ethyl group to include a stereocenter), ECD and VCD would become essential tools for their stereochemical elucidation.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities and for accurately assessing its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical Purity

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC) that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A reversed-phase UHPLC method would be the standard approach for assessing the purity of this compound. This would typically involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: A photodiode array (PDA) or UV detector set to a wavelength where the aromatic ring absorbs, and/or a mass spectrometer (LC-MS).

The resulting chromatogram would show a major peak for the target compound, and the area of this peak relative to the total area of all peaks would be used to calculate the purity. The high resolving power of UHPLC is critical for separating closely related impurities, such as isomers or degradation products.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tert-butyl (4-hydroxyphenyl)carbamate |

| Formic acid |

| Trifluoroacetic acid |

| Acetonitrile |

Preparative Chromatography Techniques for Isolation and Purification

The isolation and purification of this compound from reaction mixtures or crude samples is a critical step to ensure that subsequent analytical characterization is performed on a substance of high purity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the separation of the target compound from byproducts, unreacted starting materials, and other impurities.

The method development for preparative HPLC often begins with analytical scale reverse-phase HPLC (RP-HPLC). A typical approach would involve a C18 stationary phase, which is effective for separating moderately polar organic compounds like the target carbamate. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water. sielc.com An acid additive like formic acid may be used to improve peak shape and resolution. sielc.com Once optimized on an analytical scale, the method can be scaled up to a preparative column with a larger diameter and particle size to handle higher sample loads. sielc.com

The collection of the purified compound is triggered by a detector, most commonly a UV detector set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance (e.g., ~280 nm). sielc.com Fractions corresponding to the main peak of this compound are collected, combined, and the solvent is removed, typically by rotary evaporation, to yield the purified solid.

Below is a representative table of conditions for the preparative HPLC purification of a carbamate compound, which could be adapted for this compound.

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | Reverse-Phase C18, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 5 mL of crude sample dissolved in mobile phase |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying volatile organic impurities that may be present in a sample of this compound. thermofisher.com Due to the compound's relatively low volatility and the presence of a polar phenolic hydroxyl group, direct analysis by GC can be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common derivatization technique is silylation, where the hydroxyl group is reacted with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the capillary column. lcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them. hzdr.de The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to mass spectral libraries like NIST. thermofisher.com

This technique is highly effective for identifying impurities such as residual starting materials (e.g., 4-(2-aminoethyl)phenol), solvents, or byproducts from the synthesis. High-resolution mass spectrometry can further provide the elemental composition of impurities, aiding in their structural identification. thermofisher.com

The following table outlines potential volatile impurities and their expected characteristics in a GC-MS analysis of a derivatized sample.

| Potential Impurity | Derivatization | Expected GC Behavior | Characteristic Mass Fragments (Post-Derivatization) |

| 4-(2-aminoethyl)phenol | Silylation of OH and NH2 groups | Elutes earlier than the main compound | Fragments from the silylated phenol (B47542) and ethylamine (B1201723) side chain |

| Tert-butanol | None required | Highly volatile, elutes very early | m/z 59 [(CH3)2COH]+, m/z 57 [C(CH3)3]+ |

| Ethyl Iodide (if used in synthesis) | None required | Highly volatile, elutes very early | m/z 156 [M]+, m/z 127 [I]+, m/z 29 [CH3CH2]+ |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable structural information.

The process begins with growing a high-quality single crystal of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. nih.gov

The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data. nih.gov The results reveal the exact conformation of the molecule in the crystal lattice and how adjacent molecules interact with each other. For carbamates, hydrogen bonding involving the N-H group and the carbonyl oxygen is a common and important interaction that dictates the packing in the solid state. mdpi.comresearchgate.net

While the crystal structure for this compound is not publicly available, the data from a related compound, tert-butyl N-hydroxycarbamate, illustrates the type of information that can be obtained. mdpi.com

Illustrative Crystallographic Data for a Related Carbamate (tert-butyl N-hydroxycarbamate) mdpi.com

| Parameter | Value |

| Chemical Formula | C5H11NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.8 Å, b = 5.4 Å, c = 15.2 Å |

| α = 90°, β = 105°, γ = 90° | |

| Key Bond Length (C=O) | ~1.2 Å |

| Key Bond Length (C-N) | ~1.3 Å |

| Intermolecular Interactions | Hydrogen bonding between N-H and C=O groups of adjacent molecules |

This level of structural detail is crucial for understanding the physicochemical properties of the compound and for applications in fields such as materials science and medicinal chemistry.

Computational and Theoretical Investigations of Tert Butyl 4 Hydroxybenzylethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Ground State Geometries and EnergeticsDensity Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For Tert-butyl 4-hydroxybenzylethylcarbamate, DFT calculations would be performed to identify its most stable three-dimensional conformation, known as the ground state geometry.

This process involves optimizing the molecule's geometry to find the arrangement of atoms that corresponds to the lowest total energy. Key outputs from these calculations would include:

Optimized Cartesian Coordinates: The precise x, y, and z coordinates for each atom in the molecule.

Bond Lengths and Angles: Predicted distances between bonded atoms and angles between adjacent bonds.

Energetics: The total electronic energy, enthalpy of formation, and Gibbs free energy of the optimized structure. These values are crucial for assessing the molecule's thermodynamic stability.

A hypothetical data table for the optimized geometry of this compound at a common level of theory (e.g., B3LYP/6-31G*) would resemble the following:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C1 | C2 | ~1.39 Å | |

| O1 | H1 | ~0.97 Å | ||

| N1 | C7 | ~1.36 Å | ||

| Bond Angle | C2 | C1 | C6 | ~120° |

| C7 | N1 | C8 | ~121° | |

| Dihedral Angle | C6 | C1 | C2 | C3 |

| C8 | N1 | C7 | O2 | |

| Note: The values in this table are illustrative examples based on standard bond lengths and angles for similar functional groups and do not represent actual calculated data for this specific molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Once the ground state geometry is determined, it can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts for the various hydrogen and carbon atoms in this compound would be compared against experimental NMR data to aid in peak assignment. The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. This involves computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical model.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its dynamic behavior.

This would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms using a force field. The simulation would track the positions and velocities of each atom over nanoseconds or longer, revealing:

Conformational Flexibility: How the different parts of the molecule, such as the tert-butyl and ethyl groups, rotate and flex over time.

Solvent Interactions: How solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the phenolic -OH or carbamate (B1207046) N-H groups and water.

Radius of Gyration: A measure of the molecule's compactness in solution.

In Silico Molecular Docking and Interaction Modeling with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. If this compound were being investigated as a potential biologically active agent, docking studies would be essential.

The process involves:

Obtaining the 3D structure of a target protein (e.g., an enzyme like cyclooxygenase or a receptor) from a database like the Protein Data Bank.

Using a docking program to place the 3D structure of this compound into the active site of the protein in many different possible orientations.

A scoring function then estimates the binding affinity for each orientation, predicting the most stable binding mode.

The results would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and specific amino acid residues in the protein's active site. This information is critical for understanding the molecule's potential mechanism of action.

A hypothetical docking results table might look like this:

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -7.5 | Ser-353, Tyr-385 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -8.2 | Trp-84, Phe-330 | Pi-Stacking, Hydrophobic |

| Note: This table is for illustrative purposes only and does not represent actual docking results. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Analog Series

QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

If a series of analogs of this compound were synthesized and tested for a specific activity, a QSAR model could be developed. This involves:

Calculating a set of molecular descriptors for each analog. Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that relates the descriptors to the observed activity.

The resulting model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or effective compounds.

Enzymatic and in Vitro Biotransformation Studies of Tert Butyl 4 Hydroxybenzylethylcarbamate

Investigation of Carbamate (B1207046) Hydrolysis by Esterases and Amidases in Cell-Free Systems

The structural integrity of tert-butyl 4-hydroxybenzylethylcarbamate is primarily influenced by the stability of its carbamate linkage. In cell-free systems, this bond is susceptible to hydrolysis by non-specific esterases and amidases, which are abundant in various biological matrices. These enzymes catalyze the cleavage of the carbamate bond, leading to the formation of 4-hydroxybenzylethylamine, tert-butanol, and carbon dioxide. The rate of this hydrolysis is dependent on the specific enzymes present and the reaction conditions. Studies on analogous compounds containing tert-butyl ester groups have demonstrated that enzymatic hydrolysis is a significant metabolic pathway. nih.gov The presence of a bulky tert-butyl group can influence the rate of enzymatic cleavage, potentially sterically hindering the approach of the enzyme to the carbonyl group of the carbamate.

Cytochrome P450 (CYP) Mediated Oxidative Metabolism of Tert-butyl and Benzyl (B1604629) Moieties

The oxidative metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are responsible for the biotransformation of a wide array of xenobiotics. The lipophilic nature of the tert-butyl and benzyl moieties makes them prime targets for oxidative modification by CYPs.

Characterization of Specific CYP Isoforms Involved in Hydroxylation

While direct studies on this compound are not extensively available, data from structurally related compounds suggest the involvement of several CYP isoforms. For instance, the metabolism of methyl tert-butyl ether, which also contains a tert-butyl group, has been shown to be primarily mediated by CYP2A6 and, to a lesser extent, CYP2E1 in human liver microsomes. nih.gov Therefore, it is plausible that these isoforms, along with others known for their broad substrate specificity, such as CYP3A4 and CYP2D6, play a role in the hydroxylation of the tert-butyl and benzyl groups of the target compound. The specific contribution of each isoform would likely depend on their relative abundance in the liver and their affinity for the substrate.

Table 1: Potential CYP Isoforms Involved in the Metabolism of this compound

| CYP Isoform | Potential Role in Metabolism | Evidence from Analogous Compounds |

| CYP2A6 | Hydroxylation of the tert-butyl group | Primary enzyme in methyl tert-butyl ether metabolism nih.gov |

| CYP2E1 | Hydroxylation of the tert-butyl group | Minor role in methyl tert-butyl ether metabolism nih.gov |

| CYP3A4 | General oxidative metabolism | Broad substrate specificity for xenobiotics mdpi.com |

| CYP2D6 | Aromatic hydroxylation of the benzyl group | Known to metabolize various aromatic compounds |

Regioselectivity and Stereoselectivity of Oxidative Transformations

The oxidative transformations catalyzed by CYP enzymes often exhibit a high degree of regioselectivity and stereoselectivity. For this compound, oxidation can occur at multiple sites. Hydroxylation of the tert-butyl group would lead to the formation of a primary alcohol metabolite. Alternatively, the benzyl moiety can undergo aromatic hydroxylation at various positions on the phenyl ring, or benzylic hydroxylation at the methylene (B1212753) group. The preferred site of oxidation will be determined by the specific CYP isoform involved and the steric and electronic properties of the substrate within the enzyme's active site. For instance, studies on other carbamates have shown that the enzymatic kinetic resolution can lead to the production of optically pure enantiomers, highlighting the stereoselectivity of these reactions. researchgate.netnih.gov

Glucuronidation and Sulfation of the Phenolic Hydroxyl Group in Microsomal Assays

The phenolic hydroxyl group of this compound is a key site for phase II conjugation reactions, specifically glucuronidation and sulfation. These reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and serve to increase the water solubility of the compound, facilitating its excretion.

In microsomal assays, the addition of the cofactor UDP-glucuronic acid (UDPGA) would lead to the formation of a glucuronide conjugate at the phenolic oxygen. Similarly, in cytosolic fractions supplemented with the sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), sulfation of the phenolic group would occur. Studies on structurally similar phenolic compounds, such as 3-tert-butyl-4-hydroxyanisole, have demonstrated that both glucuronide and sulfate conjugates are major metabolites. nih.govresearchgate.net The relative contribution of glucuronidation versus sulfation can vary depending on the species and the specific UGT and SULT isoforms present. nih.gov

Metabolic Stability Profiling in Liver Subcellular Fractions (e.g., Microsomes, Cytosol)

The metabolic stability of a compound is a critical parameter in drug discovery, providing an indication of its in vivo half-life. springernature.combioivt.com For this compound, metabolic stability would be assessed by incubating the compound with liver subcellular fractions, such as microsomes and cytosol, and monitoring its disappearance over time. ebi.ac.uk

Microsomal stability assays, in the presence of NADPH, would primarily reflect the compound's susceptibility to oxidative metabolism by CYPs. xenotech.com Cytosolic stability assays would provide information on its hydrolysis by esterases and conjugation by enzymes like SULTs. By quantifying the rate of depletion of the parent compound, key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2) can be determined.

Table 2: Parameters for Metabolic Stability Assessment

| Subcellular Fraction | Cofactors | Primary Metabolic Pathways Assessed | Key Parameters Determined |

| Microsomes | NADPH | Phase I (CYP-mediated oxidation) | Intrinsic Clearance (CLint), Half-life (t1/2) |

| Microsomes | UDPGA | Phase II (Glucuronidation) | Rate of glucuronide formation |

| Cytosol | PAPS | Phase II (Sulfation) | Rate of sulfate conjugate formation |

| Cytosol | - | Hydrolysis | Rate of hydrolysis |

Mechanistic Insights into Enzyme-Substrate Interactions and Product Formation

Understanding the interactions between this compound and metabolizing enzymes at a molecular level provides valuable insights into its biotransformation. The binding of the compound within the active site of a CYP enzyme, for instance, is a critical determinant of the subsequent oxidative reaction. The orientation of the substrate relative to the heme iron of the CYP determines which part of the molecule is oxidized.

In some cases, the metabolism of a compound can lead to the formation of reactive intermediates that can covalently bind to the enzyme, leading to mechanism-based inactivation. nih.gov For example, studies with tert-butyl acetylene (B1199291) have shown that it can act as a mechanism-based inactivator of CYP2E1 through the formation of adducts with the heme prosthetic group. researchgate.net While there is no direct evidence for such a mechanism with this compound, the potential for the formation of reactive intermediates during its oxidative metabolism cannot be ruled out. The oxidation of the phenolic hydroxyl group could lead to the formation of a phenoxy radical, which could then participate in further reactions or bind to cellular macromolecules. nih.gov A detailed investigation using advanced analytical techniques would be necessary to fully elucidate the mechanistic aspects of its biotransformation. mdpi.com

Future Research Directions and Translational Perspectives for Tert Butyl 4 Hydroxybenzylethylcarbamate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Advancements in the synthesis of tert-butyl 4-hydroxybenzylethylcarbamate are focused on improving efficiency, selectivity, and sustainability. Future methodologies are likely to move beyond traditional multi-step processes toward more streamlined approaches. One promising area is the development of novel catalytic systems. For instance, iron(II) bromide has been shown to catalyze the cross-coupling of phenols with formamides, offering an oxidative approach to carbamate (B1207046) synthesis that could be adapted for this molecule. tandfonline.com Heteropolyacids are also being explored as efficient, reusable solid acid catalysts for carbamate synthesis from alcohols or phenols under solvent-free conditions, which aligns with green chemistry principles. sciforum.net

Furthermore, tandem reactions that combine multiple synthetic steps into a single operation present a powerful strategy. A one-pot tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection, has proven effective for creating N-Boc protected secondary amines and could be optimized for the synthesis of this compound. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for chemoselective N-Boc protection offers another efficient and recyclable method. organic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages |

| Iron(II) Bromide Catalysis | Oxidative cross-coupling of phenols and formamides. tandfonline.com | Direct C-N bond formation, potentially fewer steps. |

| Heteropolyacid Catalysis | Solid acid catalyst, solvent-free conditions. sciforum.net | Environmentally friendly, catalyst is reusable. |

| Tandem Reductive Amination | One-pot amination and N-Boc protection. nih.gov | Increased efficiency, reduced workup. |

| HFIP-Mediated N-Boc Protection | HFIP acts as both solvent and catalyst. organic-chemistry.org | Recyclable catalyst, high chemoselectivity. |

Design and Synthesis of Advanced Chemical Probes and Labeling Reagents

The unique structure of this compound, with its reactive phenolic hydroxyl group and a protected amine, makes it an excellent scaffold for developing sophisticated chemical tools. Future research will likely focus on modifying this structure to create advanced chemical probes for studying biological systems.

By attaching reporter groups such as fluorophores or biotin, derivatives of this compound can be used to visualize and track biological processes. For example, carbamate-based inhibitors have been designed as in vivo functional probes for enzymes. nih.gov The synthesis of derivatives with "clickable" functional groups, like alkynes or azides, would allow for their use in bioorthogonal chemistry, enabling the specific labeling of biomolecules in living cells without interfering with native biological processes. This approach has been used to append chemical tags onto drug-like small molecules, highlighting the versatility of the carbamate functional group. researchgate.net

Computational Design of Functionalized Derivatives with Tailored Reactivity